2-Ethylhexyl decanoate

Biodiesel Ignition quality Alternative fuels

2-Ethylhexyl decanoate (C18H36O2, MW 284.48), also designated as 2-ethylhexyl caprate or decanoic acid 2-ethylhexyl ester, is a branched-chain fatty acid ester synthesized via esterification of decanoic acid (capric acid) with 2-ethylhexanol. This compound belongs to the class of 2-ethylhexyl fatty esters, a group characterized by branching in the alcohol moiety that confers distinct physicochemical properties relative to linear-chain esters of equivalent carbon number.

Molecular Formula C18H36O2
Molecular Weight 284.5 g/mol
CAS No. 73947-30-5
Cat. No. B1605797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylhexyl decanoate
CAS73947-30-5
Molecular FormulaC18H36O2
Molecular Weight284.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)OCC(CC)CCCC
InChIInChI=1S/C18H36O2/c1-4-7-9-10-11-12-13-15-18(19)20-16-17(6-3)14-8-5-2/h17H,4-16H2,1-3H3
InChIKeyXEYIWOWYMLEPSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylhexyl Decanoate (CAS 73947-30-5) Procurement Guide for Lubricant and Biofuel Applications


2-Ethylhexyl decanoate (C18H36O2, MW 284.48), also designated as 2-ethylhexyl caprate or decanoic acid 2-ethylhexyl ester, is a branched-chain fatty acid ester synthesized via esterification of decanoic acid (capric acid) with 2-ethylhexanol [1]. This compound belongs to the class of 2-ethylhexyl fatty esters, a group characterized by branching in the alcohol moiety that confers distinct physicochemical properties relative to linear-chain esters of equivalent carbon number [2]. With a predicted density of approximately 0.863 g/cm³, boiling point of 326.5 °C at 760 mmHg, and flash point of 153.2 °C, it serves as a specialty ester in industrial lubricant formulations, biofuel components, and as a plasticizer or emollient [1]. The decanoate (C10) chain length positions it at the low-to-mid molecular weight range within the 2-ethylhexyl ester homologous series, differentiating it from shorter-chain caprylates and longer-chain laurates/palmitates.

Performance Trade-offs in 2-Ethylhexyl Decanoate Selection: Why Chain Length and Branching Prevent Direct Substitution


Within the 2-ethylhexyl fatty ester family, compounds are not interchangeable due to the opposing effects of fatty acid chain length on two critical performance parameters: low-temperature fluidity and cetane number. As acyl chain length increases across the homologous series, the cetane number—a measure of ignition quality and combustion efficiency in diesel and biofuel applications—improves substantially [1]. However, this same increase in chain length deteriorates cold-flow properties, with pour points rising from -50 °C or lower for the C10 caprate to -2.5 °C for the C16 palmitate [2]. For lubricant applications, the kinematic viscosity and viscosity index vary systematically with acyl chain length and the degree of branching [3]. Consequently, selecting a 2-ethylhexyl ester requires balancing ignition performance against cold-weather operability and viscosity requirements; a shorter-chain alternative cannot deliver the cetane benefit of 2-ethylhexyl decanoate, while a longer-chain homolog cannot match its low-temperature flow characteristics. The following evidence items quantify these performance gradients.

Quantitative Differentiation Evidence for 2-Ethylhexyl Decanoate Relative to In-Class Analogs


Cetane Number of 2-Ethylhexyl Decanoate Compared to Methyl Decanoate

2-Ethylhexyl decanoate (CAS 73947-30-5) exhibits a cetane number of 52.0, determined via Ignition Quality Tester (IQT) methodology [1]. This value is statistically indistinguishable from the cetane number of 51.6 reported for methyl decanoate—the conventional linear methyl ester analog—despite the presence of a branched 2-ethylhexyl moiety [1]. The authors explicitly concluded that branching in the alcohol portion does not significantly affect cetane number [1].

Biodiesel Ignition quality Alternative fuels

Pour Point Advantage of 2-Ethylhexyl Decanoate Relative to Homologous 2-Ethylhexyl Laurate and Palmitate

2-Ethylhexyl decanoate (caprate, C10) demonstrates a pour point of -50 °C or lower, substantially outperforming the longer-chain 2-ethylhexyl laurate (C12, pour point -32.5 °C) and 2-ethylhexyl palmitate (C16, pour point -2.5 °C) [1]. This cold-flow superiority is directly attributed to the shorter acyl chain length and the disruptive effect of the branched alcohol on crystalline packing.

Cold flow properties Biodiesel Low-temperature operability

Cetane Number Trend Across 2-Ethylhexyl Ester Homologous Series

The cetane numbers of 2-ethylhexyl esters increase with fatty acid chain length: 2-ethylhexyl decanoate (C10) exhibits a cetane number of 52.0, while 2-ethylhexyl palmitate (C16) yields 64.8 [1]. The 12.8-point cetane advantage of the C16 homolog relative to the C10 decanoate quantifies the trade-off between ignition quality and cold-flow performance. The data further indicate that unsaturation—e.g., 2-ethylhexyl oleate (C18:1, CN = 45.1)—exerts a far more significant depressive effect on cetane number than chain length variation among saturated esters [1].

Structure-property relationship Biodiesel Cetane number

Viscosity Index and Kinematic Viscosity of 2-Ethylhexyl Esters at 40 °C and 100 °C

Experimental measurements on purified 2-ethylhexyl fatty esters at 40 °C and 100 °C demonstrate that the kinematic viscosity increases systematically with acyl chain length [1]. The viscosity index (VI)—a dimensionless measure of viscosity stability across temperature—exceeds 200 for 2-ethylhexyl esters, a value substantially higher than typical mineral oils (VI ~ 95-105) and Group III base stocks (VI ~ 120-130) [1]. This high VI is a class-level property attributed to the branched alcohol structure, which reduces intermolecular entanglement while maintaining a favorable viscosity-temperature profile.

Lubricant base stock Viscosity-temperature behavior Tribology

Formulated Ester-Based Drilling Fluid Performance Using 2-Ethylhexyl Caprylate/Caprate Mixture

A 2-ethylhexyl caprylate/caprate mixed ester (containing 2-ethylhexyl decanoate) was evaluated as a base fluid for high-pressure high-temperature (HPHT) synthetic-based drilling fluids [1]. At 275 °F (135 °C), the formulated fluid with 70:30 oil-water ratio and 9.5 ppg density demonstrated plastic viscosity of 22 cP, yield point of 19 lb/100 ft², electrical stability of 601 V, and HPHT filtrate volume of 2.8 mL [1]. Under more severe conditions (350 °F / 177 °C, 80:20 OWR, 12.5 ppg), the formulation maintained plastic viscosity of 32-38 cP, yield point of 17-20 lb/100 ft², and electrical stability of 820-910 V [1]. These rheological and filtration control metrics meet or exceed industry benchmarks for offshore drilling operations.

Synthetic-based drilling fluid HPHT rheology Offshore drilling

Recommended Application Scenarios for 2-Ethylhexyl Decanoate Based on Differentiated Performance Evidence


Cold-Climate Biodiesel Blendstock Requiring Minimum Pour Point Depression Additives

2-Ethylhexyl decanoate is the preferred choice among 2-ethylhexyl fatty esters for biodiesel blending in cold-weather regions. Its pour point of -50 °C or lower [1] provides at least a 17.5 °C margin over 2-ethylhexyl laurate and a 47.5 °C margin over 2-ethylhexyl palmitate, reducing or eliminating the need for pour point depressant additives. Crucially, this cold-flow advantage is achieved without sacrificing ignition quality relative to methyl esters: the cetane number of 52.0 is equivalent to methyl decanoate (51.6) [2]. This combination makes 2-ethylhexyl decanoate particularly suitable for biodiesel blends intended for winter operation, high-altitude applications, or aviation turbine fuel extenders where low-temperature fluidity and reliable ignition are co-requirements.

Energy-Efficient Industrial Lubricant Base Stock Requiring High Viscosity Index

In lubricant applications where energy efficiency and wide-temperature operability are paramount, 2-ethylhexyl decanoate serves as a high-performance synthetic ester base stock. The 2-ethylhexyl ester class exhibits a viscosity index exceeding 200, approximately double that of conventional mineral oils (VI ~100) and substantially higher than Group III base stocks (VI 120-130) [1]. This exceptional VI translates to reduced viscosity loss at elevated operating temperatures, enabling thinner initial viscosities at startup and lower energy consumption during steady-state operation. The decanoate's C10 chain length positions it at the lower end of the viscosity range within the 2-ethylhexyl series, making it appropriate for low-viscosity, energy-efficient formulations such as compressor oils, hydraulic fluids, and metalworking fluids where fluid drag minimization is a performance objective.

Synthetic-Based Drilling Fluid for Offshore HPHT Wells in Environmentally Regulated Areas

2-Ethylhexyl decanoate (as a component of caprylate/caprate mixed esters) is a validated base fluid for high-pressure high-temperature (HPHT) synthetic-based drilling fluids used in offshore and environmentally sensitive marine zones [1]. Formulated systems maintain plastic viscosity (22-38 cP), yield point (17-20 lb/100 ft²), electrical stability (601-910 V), and HPHT filtration control (2.8-3.8 mL) after 16-hour hot rolling at temperatures up to 350 °F (177 °C) [1]. Given the stringent discharge regulations that prohibit diesel and mineral oil in marine environments, ester-based fluids offer the necessary biodegradability and low toxicity profile. The robust rheological stability and emulsion integrity demonstrated under HPHT conditions support the selection of 2-ethylhexyl caprylate/caprate esters for drilling operations in deepwater, high-temperature reservoirs where operational reliability and regulatory compliance intersect.

Balanced-Performance Alternative to Methyl Esters in Research-Grade Biofuel Studies

For researchers conducting structure-property investigations of alternative diesel fuels, 2-ethylhexyl decanoate represents a critical reference compound that isolates the effect of alcohol branching while controlling for fatty acid chain length. The quantitative data establish that the cetane number of 52.0 for 2-ethylhexyl decanoate is statistically equivalent to methyl decanoate (51.6) [1], directly supporting the published conclusion that branching in the alcohol moiety does not significantly affect cetane number [1]. This property decoupling—where cold-flow improvement via branching does not incur an ignition-quality penalty—makes 2-ethylhexyl decanoate an essential comparator in experimental designs evaluating novel biodiesel candidates. Procurement of high-purity 2-ethylhexyl decanoate ensures reproducible structure-property correlations in studies of cetane number prediction, low-temperature crystallization behavior, and oxidative stability assessment.

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